1-(4-Bromophenyl)pyrrolidin-3-amine
CAS No.: 1181332-98-8
Cat. No.: VC3381449
Molecular Formula: C10H13BrN2
Molecular Weight: 241.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181332-98-8 |
|---|---|
| Molecular Formula | C10H13BrN2 |
| Molecular Weight | 241.13 g/mol |
| IUPAC Name | 1-(4-bromophenyl)pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C10H13BrN2/c11-8-1-3-10(4-2-8)13-6-5-9(12)7-13/h1-4,9H,5-7,12H2 |
| Standard InChI Key | LRHBHZLCNNQRDB-UHFFFAOYSA-N |
| SMILES | C1CN(CC1N)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CN(CC1N)C2=CC=C(C=C2)Br |
Introduction
Structural Characteristics
1-(4-Bromophenyl)pyrrolidin-3-amine is a heterocyclic compound consisting of a pyrrolidine ring with a 4-bromophenyl substituent at the nitrogen position (position 1) and an amine group at position 3 of the pyrrolidine ring. The molecular formula is C₁₀H₁₃BrN₂, similar to its positional isomer 1-(3-bromophenyl)pyrrolidin-3-amine which has been documented in chemical databases . The key difference between these compounds lies in the position of the bromine atom on the phenyl ring.
The compound features several key structural elements that contribute to its chemical behavior:
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A pyrrolidine ring (five-membered nitrogen-containing heterocycle)
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A 4-bromophenyl group attached to the nitrogen of the pyrrolidine
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A primary amine group at position 3 of the pyrrolidine ring
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The bromine atom at the para position (position 4) of the phenyl ring
Synthetic Approaches
Reaction Conditions
Based on related syntheses, the following conditions might be suitable:
Chemical Reactivity
Reactive Sites
The compound contains several sites that can participate in chemical reactions:
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The primary amine group can undergo typical amine reactions including:
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Reductive amination with carbonyl compounds
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Formation of imines or Schiff bases
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The bromine atom on the phenyl ring serves as an important functional handle for:
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Cross-coupling reactions (Suzuki, Stille, Negishi, etc.)
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Metal-halogen exchange reactions
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Reduction to form the dehalogenated product
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The pyrrolidine nitrogen could participate in:
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Alkylation reactions
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Formation of quaternary ammonium salts
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Oxidation to N-oxides
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Predicted Reaction Pathways
Similar to what has been observed with related compounds, 1-(4-Bromophenyl)pyrrolidin-3-amine would likely undergo "oxidation, reduction, and substitution" reactions. The bromine atom could be involved in cross-coupling reactions with boronic acids using palladium catalysts, analogous to the Suzuki-Miyaura coupling mentioned for similar compounds.
Structural Comparison with Related Compounds
Positional Isomers
The compound 1-(4-Bromophenyl)pyrrolidin-3-amine belongs to a family of positional isomers that differ in the location of the bromine atom on the phenyl ring:
The position of the bromine atom would influence the electronic properties of the molecule and thus affect its reactivity in various chemical transformations. For example, the para-positioned bromine in 1-(4-Bromophenyl)pyrrolidin-3-amine would create a more symmetrical electron distribution compared to the ortho and meta isomers.
Related Compounds
The search results also mention other related compounds with similar structural elements:
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1-(4-Bromophenylsulfonyl)pyrrolidine - Contains a sulfonyl group connecting the pyrrolidine and 4-bromophenyl moieties, which would significantly alter its chemical properties compared to our target compound .
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N-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Contains a 4-bromophenyl group attached to an amine, but with a completely different heterocyclic system .
| Analytical Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Signals for aromatic protons (δ 7.0-7.5 ppm), pyrrolidine ring protons (δ 1.5-3.5 ppm), and amine protons (δ 1.0-2.0 ppm) |
| ¹³C NMR | Signals for aromatic carbons (δ 110-140 ppm), pyrrolidine carbons (δ 25-60 ppm), and carbon bearing amine (δ 45-55 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 241, with characteristic isotope pattern for bromine |
| IR Spectroscopy | N-H stretching bands (3300-3500 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), C-Br stretching (500-700 cm⁻¹) |
The compound 1-(3-bromophenyl)pyrrolidin-3-amine has a predicted collision cross-section value of 150.8 Ų for the [M+H]+ adduct (m/z 241.03349) , which could serve as a reference point for our target compound.
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